5-(4-Methoxyphenyl)-3,3-dimethyl-1,2-dioxolane
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Overview
Description
5-(4-Methoxyphenyl)-3,3-dimethyl-1,2-dioxolane is an organic compound characterized by a dioxolane ring substituted with a methoxyphenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3,3-dimethyl-1,2-dioxolane typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3,3-dimethyl-1,2-dioxolane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The dioxolane ring can be reduced to form diols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or organometallic compounds.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyphenyl-1,2-diol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)-3,3-dimethyl-1,2-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3,3-dimethyl-1,2-dioxolane involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 5-(4-Methoxyphenyl)-1,3,4-oxadiazole
Comparison
5-(4-Methoxyphenyl)-3,3-dimethyl-1,2-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. For instance, the presence of the dioxolane ring can influence the compound’s reactivity and stability, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
85981-68-6 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-3,3-dimethyldioxolane |
InChI |
InChI=1S/C12H16O3/c1-12(2)8-11(14-15-12)9-4-6-10(13-3)7-5-9/h4-7,11H,8H2,1-3H3 |
InChI Key |
RZAOUGUWSPFVFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OO1)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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